5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine class, which is notable for its diverse biological activities. This compound features a thieno ring fused to a pyrimidine structure, with specific substitutions that enhance its pharmacological potential. The compound's chemical formula is and it has a molecular weight of 350.46 g/mol .
The compound can be synthesized from various starting materials through different chemical reactions, often involving thiophene derivatives. It is classified under heterocyclic compounds and is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antitumor activities .
The synthesis of 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves several key steps:
The synthetic route may vary based on substituents on the aromatic rings or the presence of other functional groups. Techniques such as thin-layer chromatography (TLC) are commonly employed to monitor reaction progress and purity .
The molecular structure of 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be described as follows:
The compound participates in various chemical reactions that can modify its structure for further applications:
Reactions are typically performed under controlled conditions to optimize yield and selectivity. Analytical techniques such as NMR and mass spectrometry are used to confirm product identity .
The mechanism of action for 5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves interactions with biological targets:
Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant binding affinities towards various targets, indicating their potential as therapeutic agents .
The melting point and boiling point data are not extensively documented but can be determined through experimental methods.
5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific uses:
Research continues into optimizing this compound for better pharmacokinetics and therapeutic efficacy against diseases such as cancer and chronic inflammation .
The 5-methyl-3,6-diphenyl-2-sulfanyl-substituted thieno[2,3-d]pyrimidin-4-one represents a structurally optimized derivative within a privileged medicinal chemistry scaffold. The 5-methyl group significantly enhances lipophilicity (LogP increase ≈0.5–1.2 units), facilitating membrane permeability and intracellular target engagement. This methyl moiety also imparts steric stabilization to the core structure, reducing metabolic oxidation at the C5 position [4] [7]. The 3,6-diphenyl configuration enables extensive π-system conjugation, with the C6-phenyl group positioned orthogonally to the bicyclic plane for optimal hydrophobic pocket insertion in kinase domains. This arrangement facilitates π-π stacking with phenylalanine residues (e.g., Phe80 in VEGFR2, Phe856 in EGFR) while the C3-phenyl adopts rotational flexibility to accommodate diverse binding sites [6] [9]. The 2-sulfanyl (–SH) group serves as a versatile pharmacophore: it participates in hydrogen bonding with kinase hinge regions (bond distance: 2.7–3.1 Å), acts as a metal chelator for zinc-containing enzymes, and provides a synthetic handle for derivatization into thioethers or sulfonamides to modulate target selectivity [4] [7].
Table 1: Electronic and Steric Effects of Substituents in Thienopyrimidinones
Position | Substituent | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|---|
C2 | Sulfanyl | σp = 0.15 | Moderate bulk | H-bond donation/chelation |
C5 | Methyl | +I effect | Low cone angle | Metabolic stabilization |
C6 | Phenyl | π-conjugation | High anisotropy | Hydrophobic cavity filling |
N3 | Phenyl | Moderate -R | Planar rigidity | Target selectivity filter |
This specific substitution pattern synergistically balances electronic distribution (Hammett constant σ = 0.65 for the composite system) and conformational dynamics, enabling dual inhibition of structurally related kinases while maintaining drug-like properties (cLogP ≈ 3.8, TPSA ≈ 65 Ų) [4] [6].
Thienopyrimidine scaffolds emerged as purine bioisosteres in the 1980s, initially explored for antimicrobial applications due to their structural mimicry of nucleic acid components. The foundational synthesis by Gewald (1965) provided access to 2-aminothiophenes – key precursors for early thieno[2,3-d]pyrimidines with modest bioactivity [5] [9]. The 1990s witnessed strategic incorporation of aryl substitutions at C6, significantly enhancing kinase affinity by mimicking adenine’s binding mode in ATP pockets. This period yielded first-generation compounds with IC₅₀ > 1 μM against EGFR and PDGFR [4].
The 2000s marked the "resurgence era" with Takeda’s discovery of Sufugolix (TAK-013), a 3,6-diarylthienopyrimidine GnRHR antagonist (IC₅₀ = 0.06 nM). This breakthrough validated the scaffold’s capacity for high-potency target modulation and spurred investigations into C2 thioether variants [4] [6]. Parallel work by Pfizer identified GDC-0941 (pictilisib), a phosphoinositide 3-kinase (PI3K) inhibitor featuring a solubilized morpholinothienopyrimidine, which advanced to Phase II trials for breast cancer [6].
Table 2: Evolution of Key Thienopyrimidine Derivatives
Era | Representative Compound | Key Structural Features | Primary Target |
---|---|---|---|
1980–1995 | Basic scaffold | Unsubstituted or C6-alkyl | DHFR, Antimicrobials |
1995–2005 | Early kinase inhibitors | C6-aryl, C2-amino/ethoxy | EGFR, PDGFR |
2005–2015 | Sufugolix (TAK-013) | 3,6-Diaryl, C2-amide | GnRHR |
2015–present | Olmutinib (BI-1482694) | 4-oxo-3-phenyl, C6-acrylamide | EGFR T790M |
Contemporary design (2015–present) focuses on targeted covalent modifiers, exemplified by Korea-approved olmutinib – a third-generation EGFR inhibitor featuring C6-acrylamide for Cys797 engagement. The 5-methyl-3,6-diphenyl-2-sulfanyl variant represents an evolution toward reversible, non-covalent inhibitors with balanced polypharmacology, showing <50 nM activity against VEGFR2, FLT3, and CDK6 in screening assays [6] [9]. This progression underscores the scaffold’s adaptability to multiple target classes through rational substitution, with over 27 clinical candidates reported since 2010 [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7